Bis(carbomethoxyethyl)dimethyltin
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Overview
Description
Bis(carbomethoxyethyl)dimethyltin is an organotin compound with the chemical formula C10H20O4Sn.
Preparation Methods
The synthesis of bis(carbomethoxyethyl)dimethyltin typically involves the reaction of dimethyltin dichloride with ethyl chloroacetate in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Bis(carbomethoxyethyl)dimethyltin undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state tin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(carbomethoxyethyl)dimethyltin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Mechanism of Action
The mechanism of action of bis(carbomethoxyethyl)dimethyltin involves its interaction with cellular components, leading to various biological effects. It can bind to DNA and proteins, disrupting their normal functions. This interaction can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent . The molecular targets and pathways involved include the inhibition of inflammatory mediators and the induction of oxidative stress .
Comparison with Similar Compounds
Bis(carbomethoxyethyl)dimethyltin can be compared with other organotin compounds, such as:
Trimethyltin chloride: Known for its neurotoxic effects.
Tributyltin oxide: Widely used as a biocide but has significant environmental toxicity.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethanes.
What sets this compound apart is its specific structural features and the balance between its reactivity and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)-dimethylstannyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7O2.2CH3.Sn/c2*1-3-4(5)6-2;;;/h2*1,3H2,2H3;2*1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLRVACYJLBEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Sn](C)(C)CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319222 |
Source
|
Record name | ST51045823 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20319222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115152-95-9 |
Source
|
Record name | ST51045823 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20319222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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